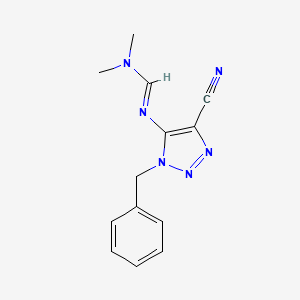

N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide

Description

N'-(1-Benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide (CAS: 25784-62-7) is a heterocyclic compound with a 1,2,3-triazole core substituted at position 1 with a benzyl group and at position 4 with a cyano group. The imidoformamide moiety (-N,N-dimethylmethanimidamide) is attached to position 5 of the triazole ring. Its molecular formula is C₁₃H₁₄N₆, and it has a molecular weight of 254.294 g/mol . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, as seen in triazole derivatives .

Properties

IUPAC Name |

N'-(3-benzyl-5-cyanotriazol-4-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6/c1-18(2)10-15-13-12(8-14)16-17-19(13)9-11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMCHUTUNVOTQR-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(N=NN1CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(N=NN1CC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring:

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction.

Formation of the Dimethylimidoformamide Moiety: This step involves the reaction of the intermediate compound with dimethylformamide under specific conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms in a five-membered ring).

- Substituents: Both compounds feature a cyano group at position 4 and an imidoformamide group. The phenyl vs. benzyl substitution at position 1 alters steric bulk and lipophilicity.

Sulfonyl-Triazole Inhibitors (e.g., Compounds 1 and 2 from )

- Functional Groups : Sulfonamide and triazole vs. imidoformamide and triazole.

- Bioactivity: Sulfonyl-triazoles exhibit potent inhibition of VIM-2 metallo-β-lactamase (Ki = 0.41–1.4 μM), while the target compound’s biological activity remains uncharacterized in the provided evidence. The cyano group in the target compound may confer distinct binding interactions .

Triazole Carbohydrazides ()

- Procedure: Condensation of carbohydrazides with aldehydes in DMF/ethanol under acidic reflux.

- Key Difference : The target compound lacks the carbohydrazone linker, simplifying its synthesis but reducing structural diversity .

Electronic and Physicochemical Properties

Quantum Chemical Parameters (vs. )

- Dipole Moment: reports 4.6382 Debye, influenced by solvent effects. The target compound’s dipole moment is expected to differ due to the benzyl and cyano substituents .

Solubility and Lipophilicity

Antimicrobial Potential (vs. )

- Triazole-Benzothiazoles: Compounds 10a, 10h, and 10i in show MIC values comparable to ciprofloxacin (0.5–2 μg/mL). The target compound’s cyano group may enhance antibacterial activity through improved target binding .

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., OCH₃ in ) enhance activity, suggesting that the target compound’s benzyl group could optimize membrane penetration .

Enzymatic Inhibition (vs. )

- VIM-2 Inhibition : Sulfonyl-triazoles act as competitive inhibitors, while the target compound’s imidoformamide group may engage in hydrogen bonding with catalytic zinc ions in metallo-β-lactamases .

Data Tables

Table 1: Structural and Electronic Comparison

Biological Activity

N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

Molecular Formula: C13H14N6

Molecular Weight: 254.29 g/mol

IUPAC Name: N'-(3-benzyl-5-cyanotriazol-4-yl)-N,N-dimethylmethanimidamide

The compound features a triazole ring, a cyano group, and a dimethylimidoformamide moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, which is particularly relevant in anticancer research.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. This compound was evaluated for its efficacy against various microbial strains.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest the compound has promising potential as an antimicrobial agent.

Antifungal Activity

The antifungal properties of the compound were also assessed against several fungal pathogens. Results demonstrated notable antifungal activity.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Aspergillus niger | 22 | 10 |

| Cryptococcus neoformans | 19 | 12 |

These findings support the potential use of this compound in treating fungal infections.

Anticancer Activity

The anticancer effects of this compound were investigated in various cancer cell lines. The compound exhibited cytotoxic effects that were dose-dependent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 12 |

The results indicate that the compound could be a candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound. For instance:

- Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of triazole derivatives and their potential as anticancer agents. The study found that modifications to the triazole ring significantly influenced cytotoxicity against various cancer cell lines .

- Antifungal Efficacy Research: Another research article in Mycopathologia reported on the antifungal activities of triazole compounds against resistant strains of fungi. The findings indicated that compounds with similar structures could effectively inhibit fungal growth .

- Antimicrobial Studies: A comprehensive review in Frontiers in Microbiology discussed the antimicrobial properties of triazole derivatives and their mechanisms of action against bacterial and fungal pathogens .

Q & A

Q. What are the optimal synthetic routes for N'-(1-benzyl-4-cyano-1H-1,2,3-triazol-5-yl)-N,N-dimethylimidoformamide?

The synthesis typically involves a multi-step approach:

- Triazole Core Formation : Copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC "click chemistry") between a benzyl azide and a cyano-substituted alkyne to form the 1,2,3-triazole ring .

- Functionalization : Subsequent reactions to introduce the imidoformamide group. For example, nucleophilic substitution or condensation with dimethylamine derivatives under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .

- Optimization : Controlled temperatures (60–100°C), anhydrous conditions, and catalysts (e.g., K₂CO₃) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Key Considerations : Monitor reaction progress with TLC and optimize solvent systems to avoid side products like over-alkylation or hydrolysis of the cyano group.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Q. How does the electronic structure of the triazole ring influence the compound’s reactivity and interactions with biological targets?

The 1,2,3-triazole ring acts as a rigid, planar scaffold with mixed π-electron donor/acceptor properties:

- Electron-Withdrawing Effects : The cyano group at C4 reduces electron density on the triazole, enhancing electrophilic reactivity at C5 for nucleophilic substitutions .

- Biological Interactions : The triazole’s nitrogen atoms participate in hydrogen bonding with enzyme active sites (e.g., kinases, cytochrome P450). Molecular docking studies suggest the benzyl group enhances hydrophobic interactions .

- DFT Calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

Experimental Validation : Compare reactivity of derivatives with/without the cyano group in SNAr reactions.

Q. What strategies resolve contradictions in crystallographic data during refinement?

Common issues and solutions include:

- Disordered Atoms : Use PART instructions in SHELXL to model alternative positions, refining occupancy factors .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for twin refinement (e.g., for hemihedral twinning) .

- Poor R-Factors : Re-examine data collection (e.g., correct absorption with SADABS) or apply restraints (e.g., SIMU for similar ADPs) .

Case Study : A 2025 study resolved benzyl group disorder (R₁ = 8.2% → 4.5%) by partitioning occupancy and applying ISOR restraints to anisotropic displacement parameters .

Q. How can researchers design derivatives to enhance antimicrobial activity while minimizing cytotoxicity?

Methodological Framework :

- SAR Analysis : Modify substituents systematically (e.g., replace benzyl with substituted aryl groups) and test against Gram-positive/negative bacteria (MIC assays) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to identify non-toxic derivatives. Prioritize compounds with selectivity indices >10 .

- Mechanistic Studies : Probe target engagement via fluorescence quenching (e.g., binding to bacterial topoisomerase IV) .

Example : A 2025 study found that replacing benzyl with 4-fluorobenzyl improved S. aureus inhibition (MIC = 2 μg/mL vs. 8 μg/mL) without increasing cytotoxicity .

Q. What computational tools predict the compound’s stability under physiological conditions?

- Hydrolysis Prediction : Use SPARC or ACD/Labs to estimate hydrolysis rates of the cyano and imidoformamide groups at pH 7.4 .

- Metabolic Stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s QikProp .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous/lipid bilayers .

Validation : Compare in silico predictions with experimental HPLC stability assays (e.g., t₁/₂ in simulated gastric fluid).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.